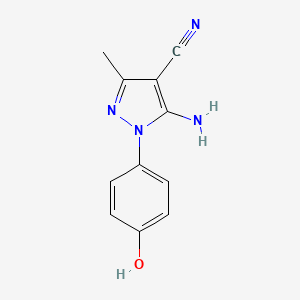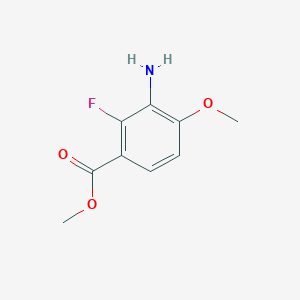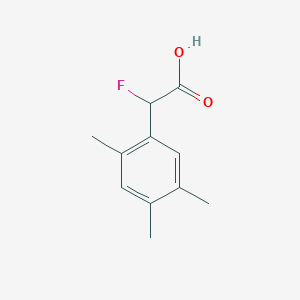
2-Butylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butylazetidine is a four-membered nitrogen-containing heterocycle, part of the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. The presence of a butyl group at the 2-position further modifies its chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts can rapidly produce bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound may utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butylazetidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Butylazetidine involves its interaction with various molecular targets. The ring strain in azetidines makes them reactive intermediates, capable of undergoing ring-opening reactions that can interact with biological macromolecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to their observed biological effects .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 2-Butylazetidine’s four-membered ring structure provides a balance between stability and reactivity, making it more stable than aziridines but more reactive than pyrrolidines. This unique combination allows for its versatile applications in various fields .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7-5-6-8-7/h7-8H,2-6H2,1H3 |
Clave InChI |
ZGRKUVWWFYACID-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)
![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)



![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)




![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)

